Azido-PEG4-t-Boc-Hydrazide
Overview
Description
Azido-PEG4-t-Boc-Hydrazide is a polyethylene glycol derivative that contains an azide group and a tert-butyloxycarbonyl (Boc)-protected hydrazide. The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Mechanism of Action
- The primary target of Azido-PEG4-t-Boc-hydrazide is not explicitly specified in the available information. However, it’s important to note that this compound is designed for use in click chemistry reactions, where it can react with alkyne, BCN, or DBCO groups to form stable triazole linkages .
Target of Action
Biochemical Analysis
Biochemical Properties
Azido-PEG4-t-Boc-Hydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its azide group. This group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc site can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Cellular Effects
As a PEG-based PROTAC linker, it is used in the synthesis of PROTACs . PROTACs are designed to degrade specific proteins within cells, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, which can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .
Dosage Effects in Animal Models
As a component in the synthesis of PROTACs, its effects would be dependent on the specific PROTAC and target protein .
Metabolic Pathways
As a PEG-based PROTAC linker, it is likely to interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
As a component in the synthesis of PROTACs, its distribution would be influenced by the specific PROTAC and target protein .
Subcellular Localization
As a component in the synthesis of PROTACs, its localization would be influenced by the specific PROTAC and target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-t-Boc-Hydrazide is synthesized through a multi-step process:
Synthesis of PEG4-t-Boc-Hydrazide: The synthesis begins with the reaction of polyethylene glycol (PEG) with tert-butyloxycarbonyl hydrazine to form PEG4-t-Boc-Hydrazide.
Introduction of Azide Group: The azide group is introduced by reacting PEG4-t-Boc-Hydrazide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4-t-Boc-Hydrazide are synthesized using automated reactors.
Azidation: The azide group is introduced using industrial-grade sodium azide and solvents in large reaction vessels.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-t-Boc-Hydrazide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a reactive hydrazide.
Coupling Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazone bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkyne.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling Reactions: The hydrazide group reacts with carbonyl compounds in the presence of mild acids
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes and ketones
Scientific Research Applications
Azido-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Hydrazide: Similar structure but lacks the Boc protection, making it more reactive.
Azido-PEG4-Alkyne: Contains an alkyne group instead of a hydrazide, used in different Click Chemistry applications.
Azido-PEG4-BCN: Contains a BCN group, used for strain-promoted Click Chemistry reactions
Uniqueness
Azido-PEG4-t-Boc-Hydrazide is unique due to its dual functionality:
Azide Group: Enables Click Chemistry reactions.
Boc-Protected Hydrazide: Allows for controlled deprotection and subsequent coupling reactions, providing versatility in various applications
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O7/c1-16(2,3)28-15(23)20-19-14(22)4-6-24-8-10-26-12-13-27-11-9-25-7-5-18-21-17/h4-13H2,1-3H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOCVUXCXHMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112651 | |
Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-01-4 | |
Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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